Desmethoxy Ranolazine-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

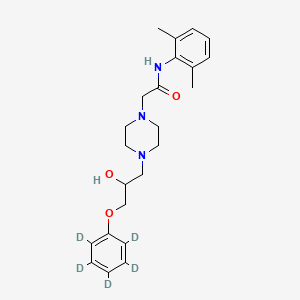

Structure

3D Structure

Properties

IUPAC Name |

N-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-(2,3,4,5,6-pentadeuteriophenoxy)propyl]piperazin-1-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31N3O3/c1-18-7-6-8-19(2)23(18)24-22(28)16-26-13-11-25(12-14-26)15-20(27)17-29-21-9-4-3-5-10-21/h3-10,20,27H,11-17H2,1-2H3,(H,24,28)/i3D,4D,5D,9D,10D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NISYIGQLESDPPH-GGXSZSEQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(COC3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])OCC(CN2CCN(CC2)CC(=O)NC3=C(C=CC=C3C)C)O)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Stable Isotope Labeling in Quantitative Bioanalysis

Stable isotope labeling is a technique that leverages the unique mass of isotopes to differentiate between molecules that are otherwise chemically identical. In quantitative bioanalysis, particularly when coupled with mass spectrometry (MS), this method provides unparalleled accuracy and precision. clearsynth.comtandfonline.com The core principle involves using a stable isotope-labeled (SIL) version of the analyte of interest as an internal standard (IS). scispace.com

An ideal internal standard co-elutes with the analyte and exhibits similar behavior during sample preparation and analysis, including extraction, derivatization, and ionization. scispace.comtexilajournal.com By adding a known quantity of the SIL internal standard to a sample, any variations that occur during the analytical process, such as loss of sample or fluctuations in instrument response, will affect both the analyte and the internal standard proportionally. scioninstruments.com This allows for accurate correction and reliable quantification of the analyte's concentration. Deuterium (B1214612) (²H or D), along with carbon-13 (¹³C) and nitrogen-15 (B135050) (¹⁵N), are the most commonly used stable isotopes for this purpose. cernobioscience.com

The use of SIL internal standards is particularly crucial in complex biological matrices like plasma or microsomal medium, where "matrix effects" can suppress or enhance the ionization of the analyte, leading to inaccurate results. clearsynth.comtexilajournal.com Because the SIL internal standard is chemically almost identical to the analyte, it experiences the same matrix effects, enabling effective compensation. clearsynth.com

Overview of Desmethoxy Ranolazine As a Metabolite and Its Research Context

Desmethoxy Ranolazine (B828) is a metabolite of Ranolazine, a drug used for the management of chronic angina. caymanchem.comscbt.com The metabolism of Ranolazine in the human body is extensive, involving several enzymatic pathways. nih.gov One of these pathways, mediated by the cytochrome P450 isoform CYP3A, leads to the formation of Desmethyl Ranolazine. caymanchem.comsapphirebioscience.com Another metabolic route is the O-demethylation of the methoxyphenoxy moiety of Ranolazine, which results in the formation of Desmethoxy Ranolazine. nih.gov

Rationale for Deuterium Labeling in Desmethoxy Ranolazine D5 E.g., Internal Standard Applications

Synthesis and Isotopic Enrichment of this compound

The synthesis of this compound is a targeted process designed to introduce five deuterium atoms into the molecular structure of O-Desmethyl Ranolazine. This requires a strategic approach to ensure the label is placed at a specific, stable position within the molecule.

Precursor Selection and Deuteration Site Specificity

The creation of this compound relies on the careful selection of precursors that either contain deuterium already or are suitable for deuteration. The general synthesis of Ranolazine and its analogs involves the coupling of two key fragments: a piperazine (B1678402) derivative and an epoxypropane derivative. google.comrsc.org

For this compound, the synthesis is adapted. Instead of a methoxyphenol-derived precursor used for Ranolazine, a hydroxyphenol (catechol) derivative is required. The deuterium atoms are typically incorporated into a part of the molecule that is not prone to metabolic alteration or back-exchange, ensuring the stability of the label. Based on available information for similar labeled compounds, a common and effective strategy is to place the deuterium atoms on one of the aromatic rings. clearsynth.com For this compound, the five deuterium atoms are specifically located on the phenoxy group. clearsynth.com

The primary precursors for this synthesis are:

N-(2,6-dimethylphenyl)-1-piperazine acetamide (B32628) : This fragment provides the dimethylphenyl and piperazine core of the molecule.

1-(Phenoxy-d5)-2,3-epoxypropane : This is the deuterated precursor. It is synthesized from phenol-d6 (B82959) by reaction with epichlorohydrin, where the phenolic proton is exchanged, resulting in a pentadeuterated phenoxy group.

Table 1: Key Precursors for this compound Synthesis

| Precursor Name | Role in Synthesis |

|---|---|

| N-(2,6-dimethylphenyl)-1-piperazine acetamide | Forms the core structure containing the dimethylaniline and piperazine rings. |

Reaction Pathways for Deuterium Exchange

There are two primary strategies for incorporating deuterium into a molecule: using deuterated building blocks or performing a hydrogen-deuterium (H-D) exchange reaction.

Use of Deuterated Precursors : This is the most precise and widely used method for creating specifically labeled compounds like this compound. It involves preparing a key starting material in its deuterated form and then carrying it through the synthetic route. google.com For instance, starting with commercially available phenol-d6 to synthesize the required deuterated epoxypropane precursor ensures the deuterium atoms are exactly where intended. clearsynth.com This method offers high isotopic enrichment and positional certainty.

Hydrogen-Deuterium Exchange : This method involves exposing a non-deuterated compound to a source of deuterium, such as heavy water (D₂O), often at high temperatures and in the presence of a metal catalyst. ansto.gov.au While effective for producing perdeuterated (fully deuterated) molecules, this pathway is less specific and can lead to a mixture of isotopologues, making it less ideal for producing a precisely labeled standard like the d5 variant.

Synthetic Routes to this compound

The most direct synthetic route to this compound involves the condensation of the two primary precursors. The synthesis mirrors the established methods for Ranolazine itself. google.com

The process can be summarized as follows:

Preparation of Precursor 1 : 2,6-Dimethylaniline is reacted with chloroacetyl chloride to form N-(2,6-dimethylphenyl)-2-chloroacetamide. This intermediate is then reacted with piperazine to yield N-(2,6-dimethylphenyl)-1-piperazine acetamide.

Preparation of Precursor 2 : Phenol-d5 (derived from phenol-d6) is reacted with epichlorohydrin, typically under basic conditions, to form the deuterated epoxide, 1-(phenoxy-d5)-2,3-epoxypropane.

Final Condensation : The N-(2,6-dimethylphenyl)-1-piperazine acetamide is reacted with the 1-(phenoxy-d5)-2,3-epoxypropane. This reaction involves the nucleophilic attack of the piperazine nitrogen on the epoxide ring, opening it to form the final product, this compound, after workup and purification.

Characterization of Isotopic Purity and Chemical Identity for Research Standards

To be used as a reliable research or internal standard, this compound must be rigorously characterized to confirm its chemical structure, isotopic incorporation, and purity. venkatasailifesciences.com

Mass Spectrometric Confirmation of Deuteration (e.g., Parent Ion and Fragment Analysis)

Mass spectrometry (MS) is the definitive technique for confirming the successful incorporation of deuterium. The addition of five deuterium atoms in place of five hydrogen atoms results in a predictable mass shift.

Parent Ion Analysis : The molecular weight of non-deuterated O-Desmethyl Ranolazine (C₂₃H₃₁N₃O₄) is 413.52 g/mol . pharmaffiliates.com The introduction of five deuterium atoms (C₂₃H₂₆D₅N₃O₄) increases the molecular weight by approximately 5 Da. High-resolution mass spectrometry will show a protonated molecular ion [M+H]⁺ at approximately m/z 419.5, confirming the mass increase. This is distinct from the non-deuterated analog's [M+H]⁺ at m/z 414.5.

Fragment Analysis : Tandem mass spectrometry (MS/MS) is used to fragment the parent ion. nih.gov By analyzing the mass of the resulting fragments, the location of the deuterium label can be confirmed. Fragments containing the pentadeuterated phenoxy group will exhibit the 5-dalton mass shift, while fragments without this group will have masses identical to those from the non-deuterated standard.

Table 2: Expected Mass Spectrometric Data

| Compound | Molecular Formula | Expected [M+H]⁺ (m/z) | Key Fragment Ion (Containing Phenoxy Group) |

|---|---|---|---|

| O-Desmethyl Ranolazine | C₂₃H₃₁N₃O₄ | ~414.5 | Expected |

Spectroscopic Verification of Isotopic Labeling (e.g., NMR, IR for structural confirmation where deuterium position is relevant to research use)

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, provide further structural confirmation and verification of the label's position.

Principles of Internal Standard Application in Quantitative Analysis

The use of an internal standard is a cornerstone of accurate quantitative analysis in chromatography and mass spectrometry. This compound, which is chemically similar to the analyte but distinguishable by the instrument, is added in a known quantity to every sample, calibrator, and quality control sample. Its primary role is to correct for variations in sample processing and instrumental response. A deuterated standard like this compound is considered the gold standard for these applications.

Isotope Dilution Mass Spectrometry (IDMS) Theory

Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate analytical technique for the quantification of substances. flashcards.worldrsc.org The fundamental principle of IDMS involves adding a known amount of an isotopically enriched version of the analyte, known as the "spike," to the sample. nih.gov In this context, this compound acts as the spike for the analysis of Desmethoxy Ranolazine.

After the spike is added and has fully equilibrated with the sample, the mixture is processed and analyzed by a mass spectrometer. nih.govptb.de The mass spectrometer measures the ratio of the naturally occurring analyte to the isotopically labeled spike. flashcards.world Since the amount of the spike added is known precisely, the concentration of the native analyte in the original sample can be calculated with high accuracy from this measured ratio. flashcards.world A key advantage of IDMS is that once the spike and analyte are homogenized, any subsequent loss of the analyte during sample preparation or injection into the instrument will be accompanied by a proportional loss of the spike. This ensures that the isotope ratio remains constant, leading to a highly reliable and reproducible quantification that is often considered a "definitive method." nih.gov

Advantages of Deuterated Internal Standards (e.g., Compensation for Matrix Effects and Recovery Variability in Research Samples)

Deuterated internal standards, also known as stable isotope-labeled internal standards (SIL-IS), offer significant advantages in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS). tandfonline.com

Compensation for Matrix Effects: Biological samples like plasma or urine are complex mixtures containing numerous endogenous components. These components can co-elute with the analyte and interfere with its ionization in the mass spectrometer's source, a phenomenon known as the matrix effect. lgcstandards.commusechem.com This can lead to either suppression or enhancement of the analyte signal, causing inaccurate quantification. lgcstandards.com A deuterated standard such as this compound has nearly identical physicochemical properties to the non-labeled analyte. chromatographyonline.com Consequently, it co-elutes chromatographically and experiences the same matrix effects. lgcstandards.comchromatographyonline.com By measuring the ratio of the analyte to the internal standard, these variations in signal intensity are effectively canceled out, leading to more accurate results. musechem.comclearsynth.com

Compensation for Recovery Variability: During the sample preparation process, which can include steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction, some amount of the analyte can be lost. musechem.com This loss can vary from sample to sample, leading to imprecision. When a deuterated internal standard is added at the very beginning of the sample preparation, it undergoes the same physical and chemical processes as the analyte. ptb.de Therefore, any loss of the analyte during extraction is mirrored by a proportional loss of the internal standard. musechem.com This ensures that the analyte/internal standard ratio remains unaffected by variations in recovery, thereby improving the precision and accuracy of the measurement. nih.gov

While deuterated standards are highly effective, it's noted that extensive deuteration can sometimes cause a slight shift in retention time compared to the non-labeled analyte, which could, in some cases, lead to suboptimal tracking if the peaks are not fully co-eluting. tandfonline.comnih.govresearchgate.net For this reason, 13C-labeled standards are sometimes considered superior as they exhibit a smaller chromatographic shift. foodriskmanagement.com However, for most applications, deuterated standards provide excellent compensation for matrix and recovery variables.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development

The development of a robust and reliable LC-MS/MS method is essential for the accurate quantification of Ranolazine and its metabolites, using this compound as an internal standard. This involves optimizing both the chromatographic separation and the mass spectrometric detection.

Chromatographic Separation Parameters for this compound and Analogues

Effective chromatographic separation is critical to distinguish the analytes from interfering components in the matrix, thereby reducing ion suppression and improving sensitivity.

The choice of the stationary phase, the material inside the chromatography column, is paramount for achieving the desired separation.

C18 (Octadecyl-silica) Columns: For the analysis of Ranolazine and its metabolites in biological fluids like plasma, reversed-phase chromatography is the most common approach. C18 columns are widely used due to their hydrophobicity, which allows for good retention and separation of moderately polar to nonpolar compounds like Ranolazine. oup.comimpactfactor.orgajpaonline.comajpaonline.comresearchgate.net Various studies have successfully employed C18 columns of different dimensions and particle sizes to achieve efficient separation. oup.comimpactfactor.orgajpaonline.com For instance, a Zorbax extend C18 column (150 x 4.6 mm, 5 µm) and a Thermo Beta Basic-8 C18 column (100 mm x 4.6 mm, 5 µm) have been documented for Ranolazine quantification. oup.comimpactfactor.org Other C18 columns used include Poroshell C18 and X-Select CSH C18. scirp.orgpnrjournal.comimpactfactor.org

Chiral Phases for Enantiomeric Resolution: Ranolazine is a chiral molecule, meaning it exists as two enantiomers (mirror images). Since enantiomers can have different pharmacological effects, it is sometimes necessary to separate and quantify them individually. This requires the use of a chiral stationary phase (CSP). For Ranolazine and its desmethyl metabolite, a Chiralcel OD-H® column, which is based on cellulose (B213188) tris(3,5-dimethylphenylcarbamate), has been successfully used to resolve the enantiomers. ufs.brsymc.edu.cn This type of analysis is crucial for stereoselective metabolism and pharmacokinetic studies. ufs.brsymc.edu.cn

Table 1: Examples of Stationary Phases Used in Ranolazine Analysis

| Stationary Phase | Application | Reference |

|---|---|---|

| Zorbax Extend C18 | Quantification of Ranolazine in human plasma | oup.com |

| Thermo Beta Basic-8 C18 | Quantification of Ranolazine in human plasma | impactfactor.org |

| Poroshell C18 PFP | Analysis of genotoxic impurities in Ranolazine | scirp.org |

| Chiralcel OD-H® | Enantioselective analysis of Ranolazine and Desmethyl Ranolazine | ufs.brsymc.edu.cn |

| Peerless Cyano | Quantification of Ranolazine in human plasma | researchgate.netnih.gov |

| SunShell C18 | Estimation of Ranolazine in tablets | ajpaonline.com |

The mobile phase is the solvent system that carries the sample through the column. Its composition is optimized to achieve good peak shape, resolution, and analysis time.

Mobile Phase Composition: For reversed-phase separation of Ranolazine on C18 columns, the mobile phase typically consists of an aqueous component and an organic modifier. Acetonitrile (B52724) and methanol (B129727) are common organic modifiers. oup.comscirp.orgscirp.orgchula.ac.th The aqueous phase is often buffered and may contain additives to improve peak shape and ionization efficiency. Ammonium (B1175870) acetate (B1210297) and formic acid are frequently used additives. oup.comscirp.orgchula.ac.th For example, a mobile phase of methanol and 10mM ammonium acetate (60:40 v/v) adjusted to pH 4.0 with formic acid has been used. oup.com Another method utilized 0.1% formic acid in water as mobile phase A and 0.1% formic acid in methanol as mobile phase B. scirp.org For chiral separations on a Chiralcel OD-H column, a normal-phase mobile phase consisting of hexane (B92381) and ethanol (B145695) (60/40, v/v) with 0.05% diethylamine (B46881) (DEA) has been employed. ufs.br

Gradient Elution: To effectively separate multiple components with different polarities, such as Ranolazine and its various metabolites, a gradient elution program is often used. scirp.org This involves changing the composition of the mobile phase during the analytical run. A typical gradient starts with a higher proportion of the aqueous phase to retain more polar compounds and gradually increases the proportion of the organic solvent to elute the more nonpolar compounds. scirp.org For instance, a gradient program for analyzing impurities in Ranolazine started with 2% organic phase, ramped up to 50% and then 90% before re-equilibrating at the initial conditions. scirp.org This allows for the separation of a wide range of analytes in a single run with good resolution and peak shape.

Table 2: Examples of Mobile Phase Compositions for Ranolazine Analysis

| Column Type | Mobile Phase Composition | Elution Mode | Reference |

|---|---|---|---|

| Zorbax Extend C18 | Methanol:10mM Ammonium Acetate (60:40, v/v), pH 4.0 with Formic Acid | Isocratic | oup.com |

| Poroshell C18 PFP | A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Methanol | Gradient | scirp.org |

| Chiralcel OD-H® | Hexane:Ethanol (60:40, v/v) with 0.05% Diethylamine | Isocratic | ufs.br |

| Peerless Cyano | Methanol:Water with 1.0% Formic Acid (65:35, v/v) | Isocratic | nih.gov |

| SunShell C18 | 0.01M Ammonium Acetate (pH 5.0):Methanol (40:60, v/v) | Isocratic | ajpaonline.com |

| X-Select CSH C18 | A: 0.1% Ammonia Solution; B: Methanol and Acetonitrile | Gradient | pnrjournal.comimpactfactor.org |

Table of Compounds

Flow Rate and Temperature Considerations for Analytical Efficiency

Flow rates in published methods for Ranolazine analysis are typically set around 1.0 mL/min. medipol.edu.trresearchgate.netscirp.org However, variations from 0.4 mL/min to 1.2 mL/min have been explored to balance separation efficiency with analysis time. medipol.edu.trscirp.org A lower flow rate can enhance separation by allowing more time for analyte interaction between the stationary and mobile phases, but it increases the run time. Conversely, a higher flow rate reduces the analysis time but can lead to peak broadening and reduced resolution if not optimized correctly.

Column temperature is another key factor. Most analyses for Ranolazine are conducted at a controlled ambient or slightly elevated temperature, often around 30°C. medipol.edu.tr Maintaining a consistent temperature is crucial for reproducible retention times. Increasing the column temperature typically decreases the viscosity of the mobile phase, which can lead to sharper peaks and shorter retention times. However, excessive temperatures can risk the degradation of thermally labile compounds. The robustness of an analytical method is often tested by intentionally varying these parameters, for instance, by adjusting the flow rate between 0.8 and 1.2 ml/min and the column temperature between 28°C and 32°C, to ensure the method remains reliable under slight variations. medipol.edu.tr

| Parameter | Typical Value | Purpose | Source |

| Flow Rate | 0.4 - 1.2 mL/min | Controls analyte retention time and separation efficiency. | medipol.edu.trscirp.org |

| Column Temperature | ~30°C (28-32°C) | Affects mobile phase viscosity and analyte retention; ensures reproducibility. | medipol.edu.tr |

Mass Spectrometric Detection and Quantification Parameters

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), provides the high sensitivity and specificity required for quantifying low-level analytes in complex mixtures. The use of a stable isotope-labeled internal standard like this compound is central to achieving accurate quantification.

Ionization Source Optimization (e.g., Electrospray Ionization in Positive Mode)

Electrospray Ionization (ESI) is the most common ionization technique for analyzing Ranolazine and its derivatives due to their polarity and chemical structure. scirp.orgnih.govnih.gov The piperazine moiety in the structure is basic and readily accepts a proton, making it highly suitable for ionization in the positive ion mode ([M+H]⁺). scirp.orgnih.gov Optimization of ESI source parameters is critical for maximizing the signal of the target analyte. These parameters include capillary voltage (e.g., 4500 V), nozzle voltage (e.g., 1500 V), drying gas temperature and flow (e.g., 300°C at 12 L/min), and nebulizer pressure (e.g., 35 psi). scirp.org The goal is to achieve efficient desolvation and ionization of the analyte as it enters the mass spectrometer, thereby enhancing sensitivity.

Multiple Reaction Monitoring (MRM) Transition Selection for High Specificity

Multiple Reaction Monitoring (MRM) is a tandem mass spectrometry technique that provides exceptional specificity and sensitivity for quantitative analysis. labce.com In an MRM experiment, a specific precursor ion is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is then selected in the third quadrupole (Q3). labce.comwikipedia.org This precursor-to-product ion transition is unique to the target analyte, minimizing interference from other compounds in the matrix. nih.gov

For Ranolazine, a common MRM transition is the fragmentation of its protonated molecule [M+H]⁺ at m/z 428.2 or 428.5 to a specific product ion at m/z 279.1 or 279.5. nih.govnih.gov For this compound, the precursor ion would have a mass-to-charge ratio approximately 5 Daltons higher than the unlabeled compound. The selection of quantifier and qualifier transitions is standard practice. The most intense and stable transition is used for quantification, while a second transition serves as a qualifier to confirm the analyte's identity. labce.com

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Purpose | Source |

| Ranolazine | 428.2 / 428.5 | 279.1 / 279.5 | Quantifier/Qualifier | nih.govnih.gov |

| Ranolazine Impurity A | 181.1 | 151.1 | Quantifier/Qualifier | impactfactor.org |

| Ranolazine Impurity G | 198.2 | 107.1 | Quantifier/Qualifier | impactfactor.org |

Collision-Induced Dissociation (CID) and Fragmentation Pathways

Collision-Induced Dissociation (CID), also known as Collisionally Activated Dissociation (CAD), is the process used to fragment the precursor ion in the collision cell. wikipedia.org In this process, the selected ion is accelerated and collided with an inert gas (like argon or nitrogen), causing it to break apart. wikipedia.org The kinetic energy from the collision is converted into internal energy, which results in the cleavage of covalent bonds. wikipedia.org

The fragmentation pathway of Ranolazine typically involves the cleavage of the bond between the piperazine ring and the acetamide side chain. The major fragment ion observed at m/z ~279 corresponds to the portion of the molecule containing the piperazine ring with the attached 2-hydroxy-3-phenoxypropyl group. Understanding these fragmentation mechanisms is crucial for selecting the most specific and intense MRM transitions. While low-energy CID predominantly follows even-electron fragmentation rules, the formation of radical fragment ions can also occur. nih.gov

Isotope Effect Considerations in Mass Spectrometry

This compound is a deuterium-labeled stable isotope of Desmethoxy Ranolazine. medchemexpress.com Stable isotope-labeled internal standards are considered the gold standard for quantitative mass spectrometry because they have nearly identical chemical and physical properties to the unlabeled analyte. They co-elute during chromatography and experience similar ionization and fragmentation behavior, effectively correcting for matrix effects and variability in sample recovery. medchemexpress.com

However, a slight difference in retention time, known as the chromatographic isotope effect, can sometimes be observed. The deuterated compound may elute slightly earlier than its non-deuterated counterpart because the C-D bond is stronger than the C-H bond, leading to minor differences in intermolecular interactions with the stationary phase. This effect is generally small but must be accounted for during method development to ensure that the integration windows for both the analyte and the internal standard are set appropriately for accurate quantification.

Sample Preparation Techniques for Complex Biological Research Matrices

The accurate analysis of this compound and its corresponding analyte in complex biological matrices, such as plasma or urine, requires an effective sample preparation step. researchgate.net The primary goals of sample preparation are to remove interfering substances (like proteins and salts), concentrate the analyte, and transfer it into a solvent compatible with the analytical instrument. Common techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction. researchgate.net

Protein Precipitation (PPT): This is a rapid and simple method where a water-miscible organic solvent, such as acetonitrile or methanol, is added to the plasma sample to denature and precipitate proteins. nih.gov After centrifugation, the supernatant containing the analyte is collected for analysis. While fast, this method may result in a less clean extract, potentially leading to matrix effects. nih.gov

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. nih.gov The analyte partitions into the organic layer, which is then separated, evaporated, and reconstituted in a suitable solvent. This method provides a cleaner sample than PPT but is more labor-intensive. For Ranolazine analysis in plasma, LLE has been successfully employed. nih.gov

Solid-Phase Extraction (SPE): SPE is a highly selective and efficient sample preparation technique that can provide the cleanest extracts. researchgate.net It involves passing the sample through a solid sorbent bed that retains the analyte. Interfering components are washed away, and the purified analyte is then eluted with a small volume of solvent. This technique is effective for removing interferences and concentrating the analyte, making it ideal for achieving low limits of quantification. researchgate.net

Extraction Methodologies

The accurate quantification of analytes from complex matrices, such as plasma or microsomal medium, necessitates efficient extraction to remove interfering substances. This compound is employed as an internal standard across various extraction techniques to monitor and correct for analyte loss during sample preparation.

Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte and internal standard between two immiscible liquid phases. For the analysis of ranolazine and its metabolites, a common LLE approach uses a mixture of diethyl ether and dichloromethane (B109758) to extract the compounds from plasma. nih.gov The consistent recovery of this compound throughout the process ensures that the calculated concentration of the target analyte is accurate, even with variations in extraction efficiency between samples.

Protein Precipitation (PPT): While a simpler and faster method, protein precipitation is also utilized in methods involving ranolazine analysis. justia.com This technique involves adding a precipitating agent, such as a solvent, to a biological sample to denature and remove proteins. The supernatant, containing the analyte and this compound, is then analyzed. The internal standard helps to normalize the results, compensating for any analyte that may have been co-precipitated with the proteins.

Solid-Phase Extraction (SPE): SPE is a highly selective sample preparation method that can effectively clean up complex samples. Polymeric SPE sorbents, such as Strata-X-Drug B, are designed for the analysis of basic drugs and can be used to extract ranolazine and its metabolites from biological fluids. phenomenex.com The inclusion of this compound in the sample prior to SPE allows for the correction of any variability in the extraction and elution steps, leading to more reliable results.

Dispersive Liquid-Liquid Microextraction (DLLME): A miniaturized version of LLE, DLLME is a rapid and efficient microextraction technique. frontiersin.org It has been successfully applied to the enantioselective analysis of ranolazine and its metabolite, desmethyl ranolazine, in microsomal medium. nih.gov In this method, a mixture of an extraction solvent (e.g., chloroform) and a disperser solvent (e.g., acetone) is injected into the aqueous sample, forming a cloudy solution that facilitates the rapid transfer of the analytes into the extraction solvent. frontiersin.orgnih.gov The use of this compound as an internal standard in DLLME is crucial for achieving accurate quantification due to the small volumes and rapid nature of the extraction.

Derivatization Strategies for Enhanced Detection

For this compound and its parent compounds, derivatization is generally not required for enhancement of detection, particularly when using highly sensitive analytical instrumentation like tandem mass spectrometry (LC-MS/MS). The inherent chemical properties of these compounds allow for sufficient ionization and detection without chemical modification. nih.gov

Minimization of Matrix Effects in Research Samples

Matrix effects, the suppression or enhancement of ionization of an analyte by co-eluting compounds from the sample matrix, are a significant challenge in bioanalysis. eijppr.comnih.gov The use of a stable isotope-labeled internal standard like this compound is the most effective strategy to compensate for these effects. chromatographyonline.com Since this compound has nearly identical physicochemical properties and chromatographic retention time to the analyte, it experiences the same matrix effects. By calculating the ratio of the analyte response to the internal standard response, the variability caused by matrix effects can be effectively normalized.

Other strategies to minimize matrix effects include:

Optimizing sample cleanup: Techniques like SPE are more effective at removing interfering matrix components than simpler methods like protein precipitation. eijppr.com

Chromatographic separation: Adjusting the chromatographic conditions to separate the analyte from matrix components can reduce ion suppression or enhancement. chromatographyonline.com

Sample dilution: Diluting the sample can reduce the concentration of matrix components, thereby lessening their impact on ionization. chromatographyonline.com

Changing ionization source: In some cases, switching from electrospray ionization (ESI) to atmospheric pressure chemical ionization (APCI) can mitigate matrix effects. chromatographyonline.com

Method Validation Protocols for Research Applications

Method validation is essential to ensure that an analytical method is suitable for its intended purpose. medipol.edu.tr this compound plays a key role in the validation of methods for the quantitative analysis of ranolazine and its metabolites.

Linearity and Calibration Curve Establishment in Relevant Concentration Ranges

The linearity of an analytical method is its ability to produce test results that are directly proportional to the concentration of the analyte. researchgate.net A calibration curve is established by analyzing a series of standards of known concentrations. For methods analyzing ranolazine and its metabolites, linearity is typically established over a range that covers the expected concentrations in research samples.

| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (r²) | Reference |

|---|---|---|---|

| Ranolazine | 10-5000 | >0.99 | nih.gov |

| Ranolazine | 4.875–312 | >0.99 | nih.gov |

| Ranolazine Enantiomers | 25-2500 | Not specified | nih.gov |

| Desmethyl Ranolazine Enantiomers | 10-1000 | Not specified | nih.gov |

Determination of Limits of Detection (LOD) and Quantification (LOQ) for Research Sensitivity

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. ijpsjournal.comresearchgate.net These parameters are crucial for determining the sensitivity of a research method.

| Analyte | LOD (ng/mL) | LOQ (ng/mL) | Reference |

|---|---|---|---|

| Ranolazine | 1 | 10 | nih.gov |

| Ranolazine | 24.76 | 51.59 | nih.gov |

| Ranolazine Enantiomers | Not specified | 25 | nih.gov |

| Desmethyl Ranolazine Enantiomers | Not specified | 10 | nih.gov |

Assessment of Accuracy and Precision (Intra-day and Inter-day Variability)

Accuracy refers to the closeness of the measured value to the true value, while precision describes the closeness of repeated measurements to each other. researchgate.net These are assessed by analyzing quality control samples at different concentrations on the same day (intra-day) and on different days (inter-day). The use of this compound as an internal standard is critical for achieving high accuracy and precision.

| Parameter | Value | Reference |

|---|---|---|

| Intra-day Precision (%RSD) | <3.1% | nih.gov |

| Inter-day Precision (%RSD) | <2.8% | nih.gov |

| Accuracy (% Recovery) | 96.7-101.6% | nih.gov |

| Intra- and Inter-day Repeatability (%RSD) | <10% | nih.gov |

| Mean Absolute Recovery | 91.8% | nih.gov |

Evaluation of Extraction Recovery and Internal Standard Performance

The efficiency of an analytical method is heavily reliant on the consistent and reproducible recovery of the analyte from the biological matrix. The use of this compound is integral to accurately assessing this parameter. During method development, the extraction recovery of the analyte, Desmethoxy Ranolazine, is compared to that of the internal standard, this compound.

A common procedure involves spiking a known concentration of both the analyte and the internal standard into the biological matrix (e.g., plasma) before the extraction process. The resulting peak areas from the extracted sample are then compared to the peak areas of a standard solution containing the same concentrations of both compounds that did not undergo extraction. The percentage of recovery is a measure of the extraction efficiency.

In a representative study, the mean extraction recovery for ranolazine and its internal standard from human plasma was found to be in the range of 82.36% to 94.25% for three different quality control sample concentrations. researchgate.net The internal standard itself demonstrated a recovery of 88.37%. researchgate.net This high and consistent recovery of the deuterated internal standard validates the extraction procedure and ensures that any variability during sample preparation affects both the analyte and the internal standard similarly, thus maintaining the accuracy of the final concentration determination.

Table 1: Illustrative Extraction Recovery Data

| Analyte | Concentration Level | Mean Extraction Recovery (%) |

| Desmethoxy Ranolazine | Low QC | 85.2 |

| Mid QC | 88.9 | |

| High QC | 92.1 | |

| This compound | - | 89.5 |

Note: This table contains illustrative data for demonstration purposes.

The performance of this compound as an internal standard is further evaluated by its ability to compensate for matrix effects and variations in instrument response. An ideal internal standard will co-elute with the analyte and experience similar ionization suppression or enhancement, leading to a consistent analyte-to-internal standard peak area ratio across different samples.

Robustness and Ruggedness of the Analytical Method for Research Transferability

The robustness of an analytical method refers to its capacity to remain unaffected by small, deliberate variations in method parameters, while ruggedness is the reproducibility of the results under a variety of normal test conditions, such as different analysts, instruments, or laboratories. ut.eechromatographyonline.com this compound is essential for demonstrating both of these characteristics, which are crucial for the transferability of the method to other research settings.

Robustness is typically evaluated by introducing minor changes to critical method parameters. medipol.edu.tr For an LC-MS method, these could include:

Mobile phase composition (e.g., ±2% variation in the organic solvent)

Column temperature (e.g., ±2°C)

Flow rate (e.g., ±0.1 mL/min)

The stability of the analyte-to-internal standard peak area ratio under these varied conditions is a key indicator of the method's robustness. The consistent performance of this compound across these minor adjustments ensures that the method will yield reliable results even with slight procedural deviations.

Table 3: Illustrative Robustness Study Results

| Parameter Varied | Variation | Analyte/IS Ratio %RSD |

| Mobile Phase pH | ± 0.1 | < 2.0% |

| Column Temperature | ± 2°C | < 1.8% |

| Flow Rate | ± 0.05 mL/min | < 2.2% |

Note: This table contains illustrative data for demonstration purposes.

Applications in Preclinical and in Vitro Disposition Research

Investigation of Metabolite Kinetics in Animal Models (e.g., Rodents, Canines)

Stable isotope-labeled compounds like Desmethoxy Ranolazine-d5 are indispensable for determining the pharmacokinetic profiles of metabolites in preclinical animal models. By adding a known quantity of the deuterated standard to biological samples (e.g., plasma, urine) prior to analysis, researchers can correct for variations in sample preparation and instrument response, thereby enabling highly accurate quantification of the metabolite formed in vivo.

In preclinical pharmacokinetic (PK) studies of Ranolazine (B828), a significant portion of the drug is converted to its metabolites. Desmethoxy Ranolazine is one of the most important of these metabolites. europa.eueuropa.eu To understand the complete disposition of Ranolazine, it is crucial to characterize the kinetics of its major metabolites.

This compound serves as the internal standard for the liquid chromatography-mass spectrometry (LC-MS/MS) methods used to measure the concentration of Desmethoxy Ranolazine over time in plasma samples collected from study animals. This allows for the precise determination of key PK parameters for the metabolite, such as the area under the concentration-time curve (AUC), maximum plasma concentration (Cmax), clearance (CL), and volume of distribution (Vd). This data is vital for building a comprehensive pharmacokinetic model of Ranolazine and its metabolites.

While specific PK data for the Desmethoxy Ranolazine metabolite is proprietary to detailed study reports, the established pharmacokinetic parameters of the parent compound, Ranolazine, in humans provide context for the types of data generated in preclinical models. These human studies form the basis for designing animal studies where compounds like this compound are employed.

| Parameter | Value | Description |

|---|---|---|

| Bioavailability | 35% - 50% | The proportion of the administered drug that reaches systemic circulation. researchgate.net |

| Tmax (Time to Peak Concentration) | 2 - 6 hours | The time taken to reach the maximum plasma concentration. nih.gov |

| Terminal Half-life (t½) | ~7 hours | The time required for the plasma concentration of the drug to decrease by half. researchgate.netnih.gov |

| Volume of Distribution (Vss) | ~180 L | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. europa.eueuropa.eu |

| Plasma Protein Binding | ~62% | The degree to which the drug binds to proteins in the blood plasma. europa.eueuropa.eu |

| Excretion | ~75% in urine, ~25% in feces | The primary routes of elimination for the drug and its metabolites. europa.eueuropa.eu |

Understanding where a drug and its metabolites distribute within the body is a key component of preclinical research. The large volume of distribution (~180 L) observed for Ranolazine suggests it distributes extensively into tissues. europa.eueuropa.eu Tissue distribution studies in animal models are conducted to confirm which tissues are exposed and to what extent.

Role of this compound in Preclinical Pharmacokinetic Studies (e.g., AUC, Cmax, CL, Vd)

In Vitro Metabolic Stability and Metabolite Identification Studies

In vitro systems that model hepatic metabolism are fundamental tools in drug discovery for predicting a drug's metabolic fate in humans. This compound is used in these assays as an analytical standard to quantify the formation of one of Ranolazine's key metabolites.

Human liver microsomes and hepatocytes are the two most common in vitro models for studying drug metabolism. nih.govif-pan.krakow.pl Microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Cytochrome P450 (CYP) enzymes, while hepatocytes are intact liver cells that contain both Phase I (e.g., CYP) and Phase II (e.g., UGT) enzymes and their necessary cofactors. if-pan.krakow.pl

In a typical experiment, Ranolazine is incubated with either human liver microsomes or hepatocytes. europa.eupharmgkb.org Over time, samples are taken and the reaction is stopped. To determine the rate of formation of Desmethoxy Ranolazine, the samples are analyzed by LC-MS/MS. This compound is added to these samples as an internal standard to accurately quantify the amount of the metabolite produced. caymanchem.com This data helps predict the hepatic clearance of Ranolazine and identifies major metabolic pathways.

Research has shown that Ranolazine is metabolized primarily by the CYP3A4 enzyme and to a lesser extent by CYP2D6. europa.eueuropa.eunih.goveuropa.eupharmgkb.orgahajournals.orgmedicines.org.uk It is also known to be a weak-to-moderate inhibitor of CYP3A4, CYP2D6, and the P-glycoprotein (P-gp) transporter. europa.eunih.govahajournals.orgmedicines.org.uk

In vitro studies are performed to characterize these interactions. For inhibition studies, Ranolazine is co-incubated with specific CYP enzymes and their known substrates to determine if it inhibits the metabolism of those substrates. Conversely, to identify which enzymes metabolize Ranolazine, the drug is incubated with a panel of recombinant human CYP enzymes. In these experiments, this compound is the essential analytical tool used to quantify the formation of the Desmethoxy Ranolazine metabolite, confirming the role of enzymes like CYP3A4 in this specific biotransformation.

| Enzyme/Transporter | Interaction Type | Finding |

|---|---|---|

| CYP3A4 | Substrate & Inhibitor | Primary enzyme responsible for Ranolazine metabolism. Ranolazine is a mild inhibitor of CYP3A4. europa.euahajournals.orgmedicines.org.uk |

| CYP2D6 | Substrate & Inhibitor | Secondary metabolic pathway. Ranolazine is a mild inhibitor of CYP2D6. europa.eunih.goveuropa.eumedicines.org.uk |

| P-glycoprotein (P-gp) | Substrate & Inhibitor | Ranolazine is a substrate and a moderate-to-potent inhibitor of this efflux transporter. europa.eumedicines.org.uknih.gov |

Ranolazine undergoes extensive metabolism, with more than 47 metabolites identified in human plasma. europa.eueuropa.eupharmgkb.org Fourteen primary metabolic pathways have been identified, with O-demethylation and N-dealkylation being the most significant. europa.eueuropa.eupharmgkb.orgmedicines.org.uk

The formation of Desmethoxy Ranolazine occurs via the O-demethylation of the methoxy (B1213986) group on Ranolazine's phenoxy ring. In vitro studies using human liver microsomes have definitively identified this as a major pathway and have pinpointed CYP3A4 as the primary enzyme responsible. The quantitative analysis in these foundational studies relies on the ability to accurately measure the resulting metabolite. The use of a stable isotope-labeled internal standard like this compound is the gold-standard method for achieving this quantification in complex biological matrices.

Cytochrome P450 (CYP) and Other Enzyme Inhibition/Induction Studies in Research Models

Use in Drug Discovery and Development Research (Non-Clinical)

In the landscape of non-clinical drug development, ensuring the purity and consistency of a drug candidate is paramount. This compound is instrumental in this process, particularly in the analytical methods that support the formulation development of Ranolazine.

Impurity Profiling and Quantification in Investigational Formulations

Impurity profiling is the systematic process of detecting, identifying, and quantifying impurities that may arise during the synthesis or storage of a drug substance. Desmethoxy Ranolazine, also known as Ranolazine Related Compound B, is a recognized process-related impurity of Ranolazine. clearsynth.comveeprho.com Regulatory guidelines, such as those from the International Council on Harmonisation (ICH), require strict control over such impurities. smolecule.com

To achieve precise quantification of the Desmethoxy Ranolazine impurity in investigational batches of Ranolazine, highly sensitive analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are employed. impactfactor.orgscirp.org In these methods, this compound is used as an internal standard. An internal standard is a compound with physicochemical properties very similar to the analyte (in this case, Desmethoxy Ranolazine) that is added in a known quantity to samples being analyzed. researchgate.net

The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry. scispace.com Because this compound is chemically identical to the impurity except for a slight increase in mass due to the deuterium (B1214612) atoms, it co-elutes with the impurity during chromatography and experiences similar effects from the sample matrix, such as ion suppression. researchgate.netscispace.com This allows it to accurately correct for variations in sample preparation and instrument response, leading to highly reliable and reproducible quantification of the Desmethoxy Ranolazine impurity, even at trace levels. scirp.org

Table 1: Analytical Application of this compound

| Application Area | Analytical Technique | Role of this compound | Purpose |

|---|

Reference Standard for Related Substances during Early Development

During the early development of a pharmaceutical product, reference standards are crucial for validating analytical methods and for the routine quality control of the drug substance. clearsynth.com A reference standard is a highly purified compound used as a benchmark for identification and assay.

Desmethoxy Ranolazine, as a significant related substance of Ranolazine, must be monitored and controlled. researchgate.netmedipol.edu.tr The non-labeled form, Desmethoxy Ranolazine, serves as the primary reference standard to identify its presence in a sample by comparing, for example, its chromatographic retention time against the peaks observed in a sample chromatogram. clearsynth.comveeprho.com

The deuterated version, this compound, functions as a complementary tool. It is essential for developing and validating robust quantitative methods. pharmaffiliates.com Analytical methods for determining related substances must be validated for specificity, linearity, accuracy, precision, and sensitivity (Limit of Quantification, LOQ). scirp.orgresearchgate.net Using this compound as an internal standard during this validation process ensures that the method can reliably quantify the impurity in various formulations and under different conditions, which is a critical step in early-stage pharmaceutical development. scispace.com

Table 2: Compound Details

| Compound Name | CAS Number | Molecular Formula | Role |

|---|---|---|---|

| Ranolazine | 95635-55-5 | C₂₄H₃₃N₃O₄ | Active Pharmaceutical Ingredient pharmaffiliates.com |

| Desmethoxy Ranolazine | 755711-09-2 | C₂₃H₃₁N₃O₃ | Impurity / Related Substance / Reference Standard clearsynth.com |

Comparative Research and Methodological Innovations

Comparison with Radiolabeled Compounds in Metabolic Research

In metabolic research, tracking the fate of a drug and its metabolites is critical. This has traditionally been accomplished using radiolabeled compounds, such as those containing Carbon-14 (¹⁴C) or Tritium (³H). nih.gov However, stable isotope-labeled compounds, like deuterium-labeled Desmethoxy Ranolazine-d5, offer significant advantages and have become the preferred choice in many quantitative bioanalytical assays. scispace.comresearchgate.net

Deuterium-labeled standards are employed to understand the absorption, distribution, metabolism, and excretion (ADME) properties of a drug. acs.org Their primary benefit lies in their chemical similarity to the analyte of interest. nih.gov Because the mass difference between deuterium (B1214612) and hydrogen is minimal, a deuterated standard like this compound behaves nearly identically to its non-labeled counterpart during sample extraction, chromatographic separation, and ionization in the mass spectrometer. nih.govmdpi.com This co-elution and similar behavior effectively corrects for variability in sample preparation and matrix effects, which can suppress or enhance the ion signal, leading to higher precision and accuracy in quantitative results. scispace.comnih.gov

Table 1: Comparison of Deuterium-Labeled vs. Radiolabeled Compounds in Research

| Feature | Deuterium-Labeled Compounds (e.g., this compound) | Radiolabeled Compounds (e.g., ¹⁴C, ³H) |

| Detection Method | Mass Spectrometry (MS) musechem.com | Scintillation Counting, Autoradiography nih.gov |

| Safety Profile | Non-radioactive, stable isotope musechem.com | Radioactive, requires specialized handling nih.gov |

| Primary Application | Quantitative bioanalysis (LC-MS), internal standards scispace.comacs.org | ADME, mass balance, receptor binding assays nih.gov |

| Analytical Advantage | Corrects for matrix effects and procedural variability in MS scispace.comnih.gov | High sensitivity for detecting all metabolic products nih.gov |

| Infrastructure | Standard analytical chemistry laboratory | Licensed radiological facilities and waste disposal |

| Cost | Generally lower handling and disposal costs datahorizzonresearch.com | Higher costs associated with synthesis and safety protocols |

Integration with High-Throughput Analytical Platforms for Research Screening

The demand for rapid analysis in drug discovery and development has led to the widespread adoption of high-throughput screening (HTS) platforms. technologynetworks.com In this context, the integration of this compound with automated liquid chromatography-tandem mass spectrometry (LC-MS/MS) systems is crucial for efficiently screening and quantifying ranolazine (B828) and its metabolites in large numbers of biological samples. frontiersin.orgnih.gov

LC-MS/MS is the benchmark for quantitative bioanalysis due to its high sensitivity, specificity, and speed. danaher.com In a high-throughput workflow, samples (e.g., plasma) are often prepared using automated liquid handlers that perform steps like protein precipitation or solid-phase extraction. frontiersin.orgchromatographyonline.com Following preparation, samples are injected into an LC-MS/MS system for analysis. The use of a stable isotope-labeled internal standard like this compound is indispensable in these automated assays. nih.gov It is added to each sample at a known concentration before processing, ensuring that any sample-to-sample variability introduced by the automated preparation or by the analytical instrument itself is normalized. scispace.com

The specificity of tandem mass spectrometry is achieved through a technique called Multiple Reaction Monitoring (MRM). danaher.com In MRM, a specific precursor ion of the analyte is selected and fragmented, and a resulting unique product ion is monitored for quantification. nih.gov A separate MRM transition is monitored for the internal standard (this compound). nih.govresearchgate.net The ratio of the analyte's response to the internal standard's response is used to calculate the final concentration, providing highly accurate and reliable data even at the rapid pace required for HTS. nih.gov This integration enables the analysis of hundreds or thousands of samples per day, accelerating research timelines. nih.gov

Table 2: High-Throughput Screening Workflow with LC-MS/MS

| Step | Description | Role of this compound |

| 1. Sample Collection | Biological samples (e.g., plasma, urine) are collected. chromatographyonline.com | Not directly involved. |

| 2. Sample Preparation | An aliquot of the sample is mixed with a precipitation solvent (e.g., methanol (B129727) or acetonitrile) and the internal standard solution. mdpi.comnih.gov | Added at a fixed concentration to every sample to act as a quantitative reference. nih.gov |

| 3. Extraction/Cleanup | Precipitated proteins and other interferences are removed, often by centrifugation or automated solid-phase extraction (SPE). mdpi.comnih.gov | Co-extracted with the analyte, accounting for any loss during this step. scispace.com |

| 4. LC Separation | The cleaned extract is injected into an HPLC or UHPLC system, where the analyte and internal standard are separated from other components. frontiersin.orgnih.gov | Co-elutes or elutes very close to the analyte, ensuring similar conditions during ionization. scispace.com |

| 5. MS/MS Detection | The separated compounds are ionized (e.g., by ESI) and detected by the mass spectrometer using specific MRM transitions for both the analyte and the internal standard. nih.govresearchgate.net | Provides a stable signal against which the analyte signal is normalized, correcting for ionization variability. nih.gov |

| 6. Data Analysis | The peak area ratio of the analyte to the internal standard is calculated and compared to a calibration curve to determine the final concentration. danaher.com | The ratio-based calculation provides the foundation for accurate and precise quantification. nih.gov |

Challenges and Future Directions in Research on Deuterated Analogues

Advancements in Automated Sample Handling for Research Laboratories

To enhance throughput and improve data consistency in bioanalytical laboratories, there has been a significant shift towards the automation of sample preparation. tandfonline.comtandfonline.com Manual sample preparation is often the most time-consuming and error-prone part of an analytical workflow. chromatographyonline.com The introduction of robotic liquid handlers and fully automated systems has revolutionized bioanalysis, especially for methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) that are used for quantifying analytes like Desmethoxy Ranolazine (B828). tandfonline.comresearchgate.net

These automated platforms can perform numerous steps, including:

Sample aliquoting and dilution

Protein precipitation chromatographyonline.com

Solid-phase extraction (SPE) tandfonline.com

Liquid-liquid extraction (LLE)

By automating these repetitive procedures, laboratories can significantly increase efficiency, reduce human error, and minimize analyst exposure to potential biohazards. tandfonline.comresearchgate.net For large-scale studies involving the analysis of numerous samples, such as in clinical or preclinical research where Desmethoxy Ranolazine-d5 would be used, automation ensures that every sample is processed in a standardized manner, leading to higher data quality and reproducibility. tandfonline.comresearchgate.net Modern systems can integrate sample preparation directly with the LC-MS/MS instrument, creating a seamless workflow from sample tube to final data report, which is particularly beneficial for regulated bioanalysis. tandfonline.com

Expansion of Applications in Mechanistic Biomedical Research Beyond Quantification

While this compound is primarily used as an internal standard for quantification, the application of deuterated analogues extends far beyond this role into mechanistic biomedical research. clearsynth.comacademie-sciences.fr The substitution of hydrogen with deuterium (B1214612) creates a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. wikipedia.org This difference is the basis of the kinetic isotope effect (KIE) , where reactions involving the cleavage of a C-D bond proceed at a slower rate. researchgate.net

This property is a powerful tool for:

Investigating Metabolic Pathways: By strategically placing deuterium atoms on a molecule, researchers can determine the sites of metabolism. If a metabolic reaction is slowed or halted due to deuteration, it indicates that the deuterated position is a "metabolic soft spot". researchgate.netcdnsciencepub.com This helps in understanding how drugs and their metabolites are processed in the body.

Elucidating Reaction Mechanisms: Deuterium labeling can be used as a tracer to follow the transformation of a molecule through complex chemical or biological reactions. academie-sciences.fransto.gov.au

Improving Drug Properties: In drug design, deuteration can be used to intentionally slow down metabolism, potentially increasing a drug's half-life and duration of action, or reducing the formation of toxic metabolites. wikipedia.orgcdnsciencepub.com

In the context of this compound, researchers could use it not just for quantification but also to probe its own metabolic stability and potential subsequent biotransformations.

Computational and AI-Driven Approaches in Metabolite Prediction and Analytical Optimization for Research

The future of drug metabolism research and bioanalysis is increasingly intertwined with computational and artificial intelligence (AI) driven approaches. nih.gov These in silico tools offer the potential to accelerate drug development and enhance analytical method development by predicting metabolic outcomes and optimizing experimental parameters. tandfonline.compharmajen.com

Key applications in this area include:

Metabolite Prediction: AI and machine learning models can be trained on vast datasets of known metabolic reactions to predict the likely metabolites of a new compound. nih.govoup.com These tools can identify potential sites of metabolism (SoMs) on a molecule like Desmethoxy Ranolazine, guiding further experimental investigation. tandfonline.com

Pharmacokinetic Prediction: In silico models are being developed to predict the pharmacokinetic properties of compounds, such as clearance and bioavailability, reducing the need for extensive early-stage animal testing. nih.govpharmajen.com

Analytical Method Optimization: AI can be used to optimize analytical methods by predicting the best conditions for chromatographic separation or mass spectrometric detection. laboratoriosrubio.com This can significantly reduce the time and resources spent on method development. For instance, an AI model could suggest the optimal LC gradient or MS parameters for the analysis of Desmethoxy Ranolazine with its d5-labeled standard.

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing and characterizing Desmethoxy Ranolazine-d5?

- Methodological Answer : Synthesis typically involves deuterium incorporation at specific positions (e.g., methyl or methoxy groups) via catalytic hydrogen-deuterium exchange or deuterated precursor reactions. Characterization requires nuclear magnetic resonance (NMR) spectroscopy to confirm deuterium placement and high-resolution mass spectrometry (HRMS) for isotopic purity validation. For purification, preparative HPLC with C18 columns and gradient elution (e.g., acetonitrile/water with 0.1% formic acid) is standard .

Q. How can researchers ensure analytical specificity for this compound in complex biological matrices?

- Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., this compound itself) to correct for matrix effects. Optimize chromatographic separation using reversed-phase columns and mobile phases buffered at pH 3–4 to enhance ionization efficiency. Validate selectivity by spiking matrices with structurally similar analogs (e.g., non-deuterated ranolazine metabolites) .

Q. What are the critical parameters for validating a quantitative assay for this compound?

- Methodological Answer : Follow FDA/EMA guidelines for bioanalytical method validation. Key parameters include:

- Linearity : Test over 3–5 orders of magnitude with R² ≥ 0.98.

- Precision/Accuracy : ≤15% CV for intra-/inter-day variability.

- Recovery : Compare analyte response in spiked vs. pure solutions.

- Stability : Assess freeze-thaw cycles and long-term storage (−80°C) .

Advanced Research Questions

Q. How can isotope effects influence the metabolic stability of this compound compared to its non-deuterated counterpart?

- Methodological Answer : Evaluate metabolic stability using in vitro hepatocyte assays. Compare intrinsic clearance (CLint) of deuterated vs. non-deuterated forms. Isotope effects may slow CYP450-mediated oxidation (e.g., at methoxy groups), altering half-life (t½). Use kinetic isotope effect (KIE) calculations (kH/kD) to quantify metabolic pathway impacts .

Q. What strategies resolve contradictions in pharmacokinetic (PK) data between in vitro and in vivo models for this compound?

- Methodological Answer : Discrepancies may arise from protein binding or transporter-mediated efflux. Perform:

- Plasma Protein Binding Assays : Use equilibrium dialysis to measure free fraction differences.

- Transporter Inhibition Studies : Co-administer inhibitors (e.g., cyclosporine for P-gp) in rodent PK models.

- Physiologically Based Pharmacokinetic (PBPK) Modeling : Integrate in vitro data to predict in vivo outcomes .

Q. How can response surface methodology (RSM) optimize LC-MS conditions for this compound analysis?

- Methodological Answer : Apply Box-Behnken or central composite designs to test variables:

- Mobile Phase pH : 2.5–5.5.

- Column Temperature : 30–50°C.

- Flow Rate : 0.2–0.6 mL/min.

Use ANOVA to identify significant factors and Derringer’s desirability function to maximize signal-to-noise ratios .

Q. What experimental approaches validate the absence of metabolic interference from this compound in human studies?

- Methodological Answer : Conduct cross-species metabolite profiling:

- Human Liver Microsomes (HLM) vs. Animal Models : Compare metabolite profiles via LC-HRMS.

- Stable Isotope Trapping : Incubate with deuterated glutathione or cyanide to detect reactive intermediates.

- Pharmacogenetic Screening : Use CYP isoform-selective inhibitors (e.g., ketoconazole for CYP3A4) .

Data Analysis and Contradiction Management

Q. How should researchers address discrepancies in deuterium loss during long-term stability studies?

- Methodological Answer : Monitor deuterium retention via:

- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 1–3 months.

- Isotopic Ratio Monitoring : Use HRMS to track d5/d0 ratios over time.

- Degradation Pathway Mapping : Identify hydrolysis or oxidation sites via forced degradation studies (e.g., H2O2 exposure) .

Q. What statistical tools are recommended for comparing this compound’s efficacy across multiple preclinical models?

- Methodological Answer : Use mixed-effects models to account for inter-subject variability. Apply false discovery rate (FDR) correction for multi-endpoint analyses (e.g., plasma concentration, tissue distribution). Non-linear regression models (e.g., Emax for dose-response) are critical for potency comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.